1-Cyclopentenecarbonitrile

Description

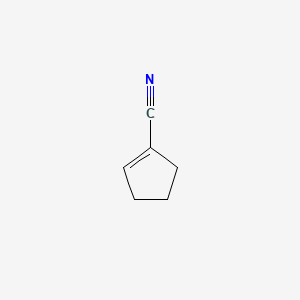

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-5-6-3-1-2-4-6/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVZRFXCDCYXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184545 | |

| Record name | 1-Cyclopentene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3047-38-9 | |

| Record name | 1-Cyclopentene-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopentenecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Cyclopentenecarbonitrile from Cyclopentanone: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-cyclopentenecarbonitrile, a valuable building block in organic synthesis, starting from the readily available precursor, cyclopentanone. The document details a robust two-step synthetic pathway involving an initial nucleophilic addition to form a cyanohydrin intermediate, followed by a strategic dehydration to yield the target α,β-unsaturated nitrile. We will explore the underlying mechanisms of each transformation, present a detailed experimental protocol, and offer field-proven insights into process optimization and safety considerations. This guide is intended for chemistry professionals in research and development who require a thorough and practical understanding of this important transformation.

Introduction

This compound is a versatile chemical intermediate characterized by a five-membered ring containing both a nitrile group and a carbon-carbon double bond in conjugation. This arrangement of functional groups makes it a highly useful synthon for the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its unique reactivity allows for a variety of subsequent transformations, including Michael additions, cycloadditions, and reductions.[1]

The synthesis of this compound from cyclopentanone represents a classic and instructive transformation in organic chemistry. It exemplifies two fundamental reaction types: the nucleophilic addition to a carbonyl group and an elimination reaction to form an alkene. A thorough understanding of this process provides a solid foundation for tackling more complex synthetic challenges.

Overall Synthetic Strategy

The conversion of cyclopentanone to this compound is efficiently achieved in a two-step sequence. The strategy hinges on first breaking the carbonyl π-bond through the addition of a cyanide nucleophile and then reforming a π-bond through the elimination of water.

-

Cyanohydrin Formation: Cyclopentanone is first treated with a cyanide source to form the intermediate, 1-hydroxycyclopentanecarbonitrile. This reaction transforms the planar carbonyl carbon into a tetrahedral center bearing both a hydroxyl and a nitrile group.

-

Dehydration: The hydroxyl group of the cyanohydrin intermediate is a poor leaving group. Therefore, it is first converted into a better leaving group, typically a tosylate ester, which is then eliminated under basic conditions to generate the carbon-carbon double bond of the final product.

Caption: High-level workflow for the synthesis.

Section 1: Mechanistic Insights

A deep understanding of the reaction mechanisms is critical for troubleshooting and optimizing the synthesis.

Step 1: Nucleophilic Addition - Formation of 1-hydroxycyclopentanecarbonitrile

The formation of a cyanohydrin from a ketone is a classic example of nucleophilic addition to a carbonyl group.[2][3] The reaction is typically base-catalyzed to increase the concentration of the potent cyanide nucleophile (⁻CN).[3]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The negatively charged cyanide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of cyclopentanone. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom.[4][5]

-

Alkoxide Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, such as hydrocyanic acid (HCN) which is present in equilibrium, to yield the final cyanohydrin product. This step also regenerates the cyanide ion, allowing it to act catalytically.[5][6]

Caption: Mechanism of Cyanohydrin Formation.

Step 2: Elimination Reaction - Dehydration to this compound

Direct acid-catalyzed dehydration of the cyanohydrin is often inefficient. A more reliable method involves converting the hydroxyl group into an excellent leaving group, such as a tosylate, which can then be easily eliminated.[7]

The mechanism using p-toluenesulfonyl chloride (TsCl) and pyridine is as follows:

-

Activation of the Hydroxyl Group: The oxygen of the cyanohydrin's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl.[8]

-

Tosylate Formation: Pyridine, a non-nucleophilic base, removes the proton from the oxygen, leading to the formation of a stable tosylate ester (a superb leaving group) and pyridinium chloride.[7][9][10] The configuration at the carbon is retained during this step.[9]

-

E2 Elimination: Pyridine (or another base) then acts as a base to abstract an anti-periplanar proton from an adjacent carbon. This initiates a concerted E2 elimination, where the proton is removed, the C-H bond electrons form the new C=C pi bond, and the tosylate group departs, all in a single step.[7][9]

Caption: Mechanism of Dehydration.

Section 2: Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure synthesized from established chemical principles. All laboratory work should be conducted with appropriate safety measures, including the use of a fume hood, personal protective equipment, and adherence to institutional safety guidelines. Cyanide compounds are highly toxic.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Cyclopentanone | 84.12 | 10.0 g | 0.119 |

| Sodium Cyanide (NaCN) | 49.01 | 6.4 g | 0.131 |

| Acetic Acid (glacial) | 60.05 | ~6 mL | - |

| Diethyl Ether | - | ~200 mL | - |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 24.9 g | 0.131 |

| Pyridine | 79.10 | 50 mL | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

| Sodium Bicarbonate (sat. sol.) | - | As needed | - |

| Magnesium Sulfate (anhydrous) | - | As needed | - |

Procedure

Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add sodium cyanide (6.4 g) and 25 mL of water. Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Add cyclopentanone (10.0 g) to the dropping funnel.

-

Slowly add the cyclopentanone dropwise to the cold cyanide solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Once the cyclopentanone addition is complete, slowly add glacial acetic acid (~6 mL) from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours, followed by stirring at room temperature for 1 hour.

-

Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-hydroxycyclopentanecarbonitrile as an oil. The product is often used in the next step without further purification.

Step 2: Dehydration to this compound

-

In a 250 mL flask, dissolve the crude 1-hydroxycyclopentanecarbonitrile from the previous step in 50 mL of pyridine. Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (24.9 g) in portions to the stirred solution, keeping the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 4 hours.

-

Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for 2 hours to effect the elimination.

-

Cool the reaction mixture back to room temperature and pour it carefully into a beaker containing 200 mL of ice and water.

-

Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is ~1-2.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford pure this compound.

Section 3: Data and Characterization

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | CAS Number | Notes |

| Cyclopentanone | 84.12 | 130-131[11] | 120-92-3 | Starting material |

| This compound | 93.13[12] | 72 / 15 mmHg[13] | 3047-38-9[12][14] | Final Product |

Expected Yield: The overall yield for the two-step synthesis is typically in the range of 60-75%.

Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Expect characteristic peaks for the C≡N stretch (~2220 cm⁻¹) and the C=C stretch (~1640 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the carbon skeleton and the position of the double bond and nitrile group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight.

Section 4: Process Considerations and Insights

Expertise & Causality

-

Why use NaCN/Acetic Acid? Using a cyanide salt with a weak acid allows for the in situ generation of HCN while maintaining a basic enough environment to have a sufficient concentration of the ⁻CN nucleophile for the initial attack.[2][15] This is often safer than handling pure HCN gas directly.

-

Why TsCl and Pyridine? The hydroxyl group is a notoriously poor leaving group (it would leave as ⁻OH, a strong base). TsCl converts it into a tosylate, which is an exceptionally good leaving group because its negative charge is stabilized by resonance across the sulfonate group. Pyridine serves the dual purpose of acting as the base to facilitate the tosylate formation and the subsequent E2 elimination, while also scavenging the HCl byproduct from the tosylation step.[7][9][16]

-

Temperature Control: The initial cyanohydrin formation is exothermic and the equilibrium can be unfavorable at higher temperatures.[3] Cooling is critical to maximize the yield of the intermediate. Similarly, the tosylation is controlled at low temperatures to prevent side reactions before the desired elimination is initiated by heating.

Trustworthiness & Safety

-

Cyanide Hazard: Sodium cyanide and its acidified solutions (which produce HCN gas) are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin. This synthesis must be performed in a well-ventilated chemical fume hood by trained personnel. All cyanide-containing waste must be quenched and disposed of according to strict environmental health and safety protocols (e.g., by treatment with bleach or hydrogen peroxide under basic conditions).

-

Work-up Logic: The aqueous washes are critical. The sodium bicarbonate wash neutralizes any remaining acid. The final brine wash helps to remove residual water from the organic phase before the drying step with magnesium sulfate.

Conclusion

The synthesis of this compound from cyclopentanone is a valuable and illustrative transformation for any practicing chemist. By employing a two-step strategy of nucleophilic addition followed by a controlled elimination, the target molecule can be obtained in good yields. A thorough understanding of the underlying cyanohydrin formation and dehydration mechanisms, coupled with stringent safety protocols for handling cyanide, ensures a successful and reproducible outcome. The resulting α,β-unsaturated nitrile serves as a versatile platform for further synthetic elaborations in drug discovery and materials science.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. brainly.com [brainly.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. homework.study.com [homework.study.com]

- 8. youtube.com [youtube.com]

- 9. orgosolver.com [orgosolver.com]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. H25836.03 [thermofisher.com]

- 15. youtube.com [youtube.com]

- 16. reddit.com [reddit.com]

An In-Depth Technical Guide to the Formation of 1-Cyclopentenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentenecarbonitrile, a versatile intermediate in organic synthesis, holds significant value for the pharmaceutical and agrochemical industries. Its unique structure, featuring a conjugated nitrile group on a five-membered ring, allows for a variety of chemical transformations, making it a crucial building block for more complex molecules. This guide provides a comprehensive overview of the primary mechanisms for the formation of this compound, offering in-depth analysis of the underlying chemical principles and practical, field-proven insights into relevant synthetic protocols.

Core Synthetic Strategies and Mechanistic Considerations

The formation of this compound can be broadly categorized into several key synthetic approaches. The choice of a particular method often depends on the availability of starting materials, desired yield and purity, and scalability. This section will delve into the mechanistic details of the most prevalent pathways.

Dehydration of Cyclopentanone-Derived Intermediates

A common and direct route to this compound involves the dehydration of intermediates derived from cyclopentanone. This strategy leverages the reactivity of the carbonyl group to introduce the nitrile functionality.

This process typically proceeds in two stages:

-

Cyanohydrin Formation: The synthesis begins with the nucleophilic addition of a cyanide ion (CN⁻) to the electrophilic carbonyl carbon of cyclopentanone. This reaction is usually catalyzed by a base and results in the formation of a tetrahedral intermediate, which is then protonated to yield 1-hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin.[1]

-

Dehydration: The crucial subsequent step is the elimination of a water molecule from the cyanohydrin to introduce the carbon-carbon double bond in conjugation with the nitrile group.[1] This dehydration can be achieved using various reagents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) in the presence of a base like pyridine.[1] The choice of dehydrating agent is critical to favor the formation of the desired α,β-unsaturated nitrile and minimize the formation of isomers or byproducts.[1]

Caption: Dehydration pathway from cyclopentanone to this compound.

Elimination Reactions of Substituted Cyclopentanes

Another important strategy for synthesizing this compound involves the elimination of a leaving group from a suitably substituted cyclopentane ring. This approach is governed by the principles of E1 and E2 elimination reactions.

The specific mechanism (E1 or E2) is influenced by factors such as the nature of the leaving group, the strength of the base, and the solvent.

-

E2 (Bimolecular Elimination): This is a one-step process where a strong base removes a proton from the carbon adjacent to the carbon bearing the leaving group, simultaneously with the departure of the leaving group.[2] This concerted mechanism requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state.[3] For instance, the treatment of a 2-halocyclopentanecarbonitrile or a 2-cyanocyclopentyl tosylate with a strong, non-nucleophilic base like potassium tert-butoxide would favor an E2 pathway.

-

E1 (Unimolecular Elimination): This two-step mechanism begins with the departure of the leaving group to form a carbocation intermediate.[2] A weak base then removes a proton from an adjacent carbon to form the double bond. This pathway is more common with substrates that can form stable carbocations and under conditions with weak bases.

The regioselectivity of the elimination is generally governed by Zaitsev's Rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product.[4] In the case of this compound synthesis, the reaction conditions are typically chosen to favor the formation of the conjugated system.

Caption: Generalized elimination pathway to this compound.

Tandem Giese/Horner-Wadsworth-Emmons (HWE) Reaction

A more modern and elegant approach involves a visible-light-initiated tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction.[5] This method allows for the formation of new carbon-carbon bonds under mild conditions.[5]

This cascade reaction combines radical and polar processes.[5] It typically involves the use of a photoredox catalyst, such as fac-Ir(ppy)₃, which, upon irradiation with visible light, initiates a radical addition (Giese reaction).[5] This is followed by an intramolecular Horner-Wadsworth-Emmons reaction to form the cyclopentene ring and the conjugated nitrile.[5] The key parameters for this reaction are the presence of visible light, a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere.[5]

Caption: Conceptual workflow of the tandem Giese/HWE reaction.

Experimental Protocols

This section provides a representative, step-by-step methodology for the synthesis of this compound via the dehydration of cyclopentanone cyanohydrin.

Protocol: Synthesis of this compound from Cyclopentanone

Materials:

-

Cyclopentanone

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂)

-

Pyridine (if using SOCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

Part A: Formation of Cyclopentanone Cyanohydrin

-

In a well-ventilated fume hood, dissolve potassium cyanide in water in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

Slowly add cyclopentanone to the cyanide solution while maintaining the temperature below 10 °C.

-

Continue stirring in the ice bath for 1-2 hours, then allow the mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude cyclopentanone cyanohydrin.

Part B: Dehydration to this compound

-

Method 1: Using Phosphorus Pentoxide

-

Place the crude cyanohydrin in a distillation flask.

-

Carefully add phosphorus pentoxide in small portions with stirring. The reaction is exothermic.

-

Heat the mixture gently to initiate the distillation of the product.

-

Collect the fraction boiling at the appropriate temperature for this compound (approximately 72 °C at 15 mmHg).[6]

-

-

Method 2: Using Thionyl Chloride and Pyridine

-

Dissolve the crude cyanohydrin in pyridine in a round-bottom flask equipped with a reflux condenser and an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

-

Purify the crude product by vacuum distillation.

-

Data Presentation

| Property | Value |

| Molecular Formula | C₆H₇N[7] |

| Molecular Weight | 93.13 g/mol [7] |

| Boiling Point | 72 °C / 15 mmHg[6] |

| Density | 0.944 g/cm³[6] |

| Refractive Index | 1.4715[6] |

Conclusion

The synthesis of this compound can be achieved through several effective mechanistic pathways. The classical approach involving the dehydration of cyclopentanone cyanohydrin remains a reliable and well-understood method. Elimination reactions of substituted cyclopentanes offer an alternative route, with the outcome dictated by the principles of E1 and E2 mechanisms. For more advanced applications, modern catalytic methods like the tandem Giese/HWE reaction provide an efficient and mild alternative for constructing this valuable synthetic intermediate. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available instrumentation, and desired purity.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chembk.com [chembk.com]

- 7. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Cyclopentenecarbonitrile

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 1-cyclopentenecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, supported by field-proven insights and established experimental protocols.

Introduction

This compound is a valuable building block in organic synthesis due to its reactive α,β-unsaturated nitrile functionality. The precise characterization of this molecule is paramount for its effective use in complex synthetic pathways. NMR spectroscopy stands as a primary tool for the structural elucidation and purity assessment of such organic compounds. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and utilization in research and development.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as illustrated below. This numbering system will be used throughout this guide to correlate specific nuclei with their corresponding NMR signals.

Figure 1. Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment and connectivity of the protons in the molecule. The spectrum is characterized by distinct signals for the vinylic, allylic, and homoallylic protons.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H2 | ~6.7 | Triplet (t) |

| H3, H5 | ~2.5 | Multiplet (m) |

| H4 | ~2.0 | Multiplet (m) |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency. The data presented here is a predicted spectrum from the Spectral Database for Organic Compounds (SDBS) and serves as a reference.[1][2][3][4][5]

Interpretation of the ¹H NMR Spectrum:

-

Vinylic Proton (H2): The proton attached to the double bond (H2) is expected to resonate at the most downfield position (~6.7 ppm). This significant deshielding is a result of the anisotropic effect of the double bond and the electron-withdrawing nature of the conjugated nitrile group. The multiplicity is predicted to be a triplet due to coupling with the two adjacent allylic protons (H3).

-

Allylic Protons (H3 and H5): The protons on the carbons adjacent to the double bond (C3 and C5) are termed allylic protons. These are expected to appear in the region of ~2.5 ppm. Their chemical shift is influenced by the proximity to the π-system of the double bond. These protons will likely appear as a complex multiplet due to coupling with the vinylic proton (H2) and the neighboring homoallylic protons (H4).

-

Homoallylic Protons (H4): The protons on the carbon once removed from the double bond (C4) are the most shielded among the ring protons, resonating at approximately 2.0 ppm. This signal is also expected to be a multiplet due to coupling with the adjacent allylic protons (H3 and H5).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C6 (CN) | ~118 |

| C1 | ~110 |

| C2 | ~145 |

| C3, C5 | ~35 |

| C4 | ~22 |

Note: The chemical shifts are approximate and based on a predicted spectrum from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Interpretation of the ¹³C NMR Spectrum:

-

Nitrile Carbon (C6): The carbon of the nitrile group (C≡N) typically appears in a distinct region of the spectrum, around 115-125 ppm.[5] In this conjugated system, its chemical shift is approximately 118 ppm.

-

Olefinic Carbons (C1 and C2): The sp² hybridized carbons of the double bond resonate in the downfield region of the spectrum. C1, being directly attached to the electron-withdrawing cyano group, is expected to be shielded relative to C2. Conversely, C2 is deshielded. This results in predicted chemical shifts of approximately 110 ppm for C1 and 145 ppm for C2.

-

Aliphatic Carbons (C3, C4, and C5): The sp³ hybridized carbons of the cyclopentene ring appear in the upfield region of the spectrum. The allylic carbons (C3 and C5) are deshielded compared to the homoallylic carbon (C4) due to their proximity to the double bond, with predicted chemical shifts of around 35 ppm and 22 ppm, respectively.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for the preparation and analysis of a sample of this compound.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Ensure the solvent is of high purity to avoid extraneous signals.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is assigned a chemical shift of 0.00 ppm.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate for qualitative analysis.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis, especially for quaternary carbons like the nitrile carbon.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Figure 2. Experimental workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data of this compound, offering valuable insights for its structural characterization. The provided spectral assignments and interpretation, coupled with a robust experimental protocol, serve as a comprehensive resource for scientists and researchers. Adherence to the outlined methodologies will ensure the acquisition of high-quality, reliable NMR data, facilitating the confident use of this important synthetic intermediate in various chemical applications.

References

- 1. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

IR spectroscopy of 1-Cyclopentenecarbonitrile nitrile stretch

An In-depth Technical Guide to the Infrared Spectroscopy of the 1-Cyclopentenecarbonitrile Nitrile Stretch

Authored by: A Senior Application Scientist

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of organic molecules. The nitrile functional group (-C≡N) provides a particularly distinct and reliable spectroscopic marker due to its strong, sharp absorption in a relatively uncongested region of the mid-infrared spectrum. This guide offers a comprehensive examination of the nitrile stretching vibration in this compound, a molecule where the nitrile is conjugated with an endocyclic double bond. We will explore the theoretical underpinnings that dictate the vibrational frequency, provide a detailed experimental protocol using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, and analyze the resulting spectral features. This document is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for molecular characterization.

Theoretical Framework: Understanding the Nitrile Vibration

The carbon-nitrogen triple bond (C≡N) is a strong covalent bond, and like any molecular bond, it is not static. It vibrates at a specific, quantized frequency. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, resulting in an IR spectrum.

The position of an absorption band is primarily governed by two factors as described by Hooke's Law for a simple harmonic oscillator: the strength of the bond (represented by the force constant, k) and the reduced mass of the atoms involved. Triple bonds, being stronger than double or single bonds, have a higher force constant and thus vibrate at a higher frequency.[1] The C≡N stretch typically appears in the range of 2200-2300 cm⁻¹.[2][3] This region of the spectrum is often clear of other fundamental absorptions, making the nitrile peak a highly diagnostic "group frequency".[4]

For this compound, two key structural features modulate the precise frequency of the C≡N stretching vibration: electronic conjugation and ring strain.

1.1 The Influence of Electronic Conjugation

In this compound, the nitrile group is directly attached to a carbon-carbon double bond within the five-membered ring. This arrangement creates a conjugated π-system. Resonance allows for the delocalization of π-electrons across the C=C and C≡N bonds.

This delocalization introduces a degree of single-bond character into the carbon-nitrogen triple bond, as depicted by the resonance contributor below. This resonance effect effectively weakens the C≡N bond, decreasing its force constant.[5][6][7] A lower force constant results in a lower vibrational frequency.[8]

Consequently, conjugated nitriles absorb at a lower wavenumber compared to their saturated (non-conjugated) counterparts.[9]

-

Saturated Aliphatic Nitriles: ~2260 - 2240 cm⁻¹[9]

-

Aromatic and α,β-Unsaturated Nitriles: ~2240 - 2220 cm⁻¹

This shift, though seemingly small, is significant and provides direct evidence of the electronic communication between the functional groups.

1.2 The Role of Ring Strain

Ring strain can also influence the vibrational frequencies of functional groups attached to the ring.[10][11] In cyclic systems, the internal bond angles may be forced to deviate from the ideal angles for a given hybridization state. For an sp² hybridized carbon in the double bond, the ideal angle is 120°. In cyclopentene, the internal angles are constrained, leading to angle strain. This strain alters the hybridization of the ring carbons, which can, in turn, affect the exocyclic bonds. An increase in s-character in the exocyclic C-C single bond can strengthen it and subtly influence the electron density within the conjugated nitrile group, potentially causing minor shifts in the C≡N frequency.[12] While the effect of conjugation is dominant, ring strain is a secondary factor that contributes to the unique spectral signature of the molecule.

The following diagram illustrates the interplay of these molecular factors on the nitrile bond.

Caption: Relationship between molecular structure and the nitrile IR frequency.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of liquid samples like this compound due to its simplicity, speed, and minimal sample preparation requirements.[13][14]

2.1 Materials and Equipment

-

Analyte: this compound (liquid)[15]

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Accessory: Single-reflection diamond ATR accessory[16]

-

Cleaning Supplies: Isopropanol or acetone, and lint-free laboratory wipes

2.2 Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed all internal diagnostic checks. Allow the instrument to stabilize for at least 15-30 minutes to ensure a stable thermal environment.

-

Background Spectrum Acquisition:

-

Thoroughly clean the surface of the ATR diamond crystal using a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal itself, allowing the instrument's software to subtract these signals from the final sample spectrum.[13]

-

-

Sample Application:

-

Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Data Acquisition:

-

Initiate the sample scan. For a high-quality spectrum, the following parameters are recommended:

-

Resolution: 4 cm⁻¹

-

Scans: 32-64 (co-added to improve signal-to-noise ratio)

-

Spectral Range: 4000 - 400 cm⁻¹

-

-

-

Data Processing & Analysis:

-

The software will automatically ratio the single beam sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Identify and label the wavenumbers of the characteristic absorption bands.

-

-

Post-Analysis Cleaning:

-

Clean the sample from the ATR crystal using a fresh, solvent-dampened wipe. Repeat until the crystal is pristine to prevent cross-contamination of future analyses.[17]

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Spectral Interpretation and Data Analysis

The FTIR spectrum of this compound will exhibit several characteristic absorption bands. The most diagnostic of these is the nitrile stretch.

3.1 Expected Absorption Data

The table below summarizes the expected key vibrational frequencies for this compound based on its functional groups.

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity / Shape |

| =C-H (alkene) | Stretching | 3100 - 3000 | Medium |

| -C-H (alkane CH₂) | Stretching | 3000 - 2850 | Medium-Strong |

| -C≡N (nitrile) | Stretching | 2240 - 2220 | Strong, Sharp |

| C=C (alkene) | Stretching | 1680 - 1620 | Medium, Sharp |

| -CH₂- | Bending (Scissoring) | ~1465 | Medium |

| Fingerprint Region | Complex Vibrations | < 1500 | Complex Pattern |

Table 1: Summary of expected IR absorption bands for this compound.

3.2 In-Depth Analysis of the Nitrile Stretch

The primary peak of interest, the C≡N stretch, is expected to appear as a strong, sharp band between 2220 and 2240 cm⁻¹.[9] This position is a direct reflection of the electronic conjugation within the molecule. For comparison, the saturated analog, cyclopentanecarbonitrile (lacking the C=C double bond), exhibits its nitrile stretch at a higher frequency. The gas-phase IR spectrum for cyclopentanecarbonitrile in the NIST database shows this absorption centered around 2248 cm⁻¹.[18] The lower frequency observed for this compound is the definitive spectroscopic evidence of conjugation weakening the C≡N bond.

The intensity of the nitrile absorption is also noteworthy. The C≡N bond is highly polar, and its stretching motion results in a significant change in the molecular dipole moment.[9] This large change in dipole moment is why the absorption band is typically strong and easily identifiable.[4]

Conclusion

FTIR spectroscopy provides a rapid, non-destructive, and highly effective method for the characterization of this compound. The nitrile functional group serves as an excellent spectroscopic probe, yielding a sharp, intense absorption band in a clear spectral region. The precise frequency of this C≡N stretching vibration, found between 2220-2240 cm⁻¹, is a direct and quantifiable consequence of electronic conjugation with the adjacent C=C double bond, which weakens the bond and lowers its vibrational energy compared to a saturated system. The straightforward ATR-FTIR protocol detailed herein represents a robust and reliable workflow for obtaining high-quality spectral data for this and similar liquid analytes, making it an essential tool for reaction monitoring, quality assurance, and structural verification in research and industrial settings.

References

- 1. davuniversity.org [davuniversity.org]

- 2. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. wyzant.com [wyzant.com]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 11. youtube.com [youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. benchchem.com [benchchem.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. youtube.com [youtube.com]

- 18. cyclopentanecarbonitrile [webbook.nist.gov]

Mass spectrometry fragmentation pattern of 1-Cyclopentenecarbonitrile

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Cyclopentenecarbonitrile

Introduction

This compound (C₆H₇N) is an unsaturated cyclic nitrile with a molecular weight of 93.13 g/mol .[1][2] Its structure, featuring a five-membered ring, a double bond, and a nitrile functional group, presents a unique case for mass spectrometric analysis. Understanding the fragmentation pattern of this molecule under electron ionization (EI) is crucial for its unambiguous identification in complex matrices, whether in synthetic chemistry, metabolomics, or environmental analysis. This guide provides a detailed, predictive analysis of the fragmentation pathways of this compound, grounded in the fundamental principles of mass spectrometry and ion chemistry. As no definitive, publicly available spectrum is accessible, this document serves as an expert-driven theoretical framework for researchers, scientists, and drug development professionals.

Core Principles of Fragmentation for Unsaturated Nitriles

The fragmentation of a molecule in an EI-MS system is initiated by the formation of a high-energy molecular ion (M⁺•), a radical cation. This species then undergoes a series of unimolecular decomposition reactions to yield smaller, more stable fragment ions. The pathways of fragmentation are dictated by the relative stability of the resulting ions and neutral losses. For this compound, the key structural features influencing fragmentation are:

-

The Nitrile Group: The nitrogen atom allows for an odd molecular weight, conforming to the Nitrogen Rule.[3] Common fragmentation includes the loss of a hydrogen atom alpha to the cyano group and the elimination of neutral hydrogen cyanide (HCN).

-

The Cyclopentene Ring: Cyclic structures can undergo characteristic ring-opening reactions, retro-Diels-Alder reactions, or successive losses of small neutral molecules like ethene (C₂H₄).[4][5]

-

The Double Bond: The presence of unsaturation provides π-electrons, which can stabilize the molecular ion. It also influences the fragmentation pathways, often directing reactions like the retro-Diels-Alder cleavage.

Predicted Fragmentation Pathways of this compound

The electron ionization mass spectrum of this compound is predicted to be characterized by several key fragmentation processes, originating from the molecular ion at m/z 93.

Molecular Ion (M⁺•)

The initial ionization event will produce the molecular ion [C₆H₇N]⁺• at m/z 93 . Due to the cyclic and unsaturated nature of the molecule, this peak is expected to be reasonably intense. Its odd mass is a direct consequence of the single nitrogen atom, as per the Nitrogen Rule.[3]

Loss of a Hydrogen Radical ([M-1]⁺)

A common feature in the mass spectra of nitriles is the formation of a prominent [M-1]⁺ ion through the loss of a hydrogen radical from a carbon adjacent to the functional group.[3] For this compound, the loss of an allylic hydrogen from the ring is highly probable, leading to a resonance-stabilized cation at m/z 92 .

Loss of Hydrogen Cyanide ([M-27]⁺•)

The elimination of a neutral hydrogen cyanide (HCN, 27 Da) molecule is a characteristic fragmentation pathway for many nitrile-containing compounds. This process would lead to the formation of a [C₅H₆]⁺• radical cation at m/z 66 . The resulting ion is likely the highly stable cyclopentadienyl radical cation, whose formation would be a strong driving force for this fragmentation pathway.

Retro-Diels-Alder (RDA) Reaction

Cyclic alkenes are known to undergo a characteristic retro-Diels-Alder (RDA) fragmentation.[4] In this pericyclic reaction, the cyclopentene ring can cleave to yield a diene and a dienophile. For the molecular ion of this compound, this would result in the formation of an ethylene radical cation ([C₂H₄]⁺•, m/z 28 ) and a neutral acrylonitrile molecule, or more likely, an acrylonitrile radical cation ([C₃H₃N]⁺•, m/z 53 ) and neutral ethylene. The ion observed depends on where the charge is retained. Given the nitrile group's ability to stabilize a positive charge, the fragment at m/z 53 is a plausible outcome.

Ring Cleavage and Loss of Ethene ([M-28]⁺)

Following a ring-opening event, the cyclopentene ring can eliminate a neutral ethene molecule (C₂H₄, 28 Da), a common fragmentation pattern for five-membered rings.[5][6] This would produce a fragment ion [C₄H₃N]⁺• at m/z 65 .

The overall predicted fragmentation cascade is illustrated in the diagram below.

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Predicted Key Ions

The following table summarizes the primary ions predicted to appear in the electron ionization mass spectrum of this compound.

| m/z | Proposed Ion Formula | Proposed Structure/Origin | Fragmentation Pathway |

| 93 | [C₆H₇N]⁺• | Molecular Ion | Ionization |

| 92 | [C₆H₆N]⁺ | [M-H]⁺ | Loss of Hydrogen Radical |

| 66 | [C₅H₆]⁺• | Cyclopentadienyl radical cation | Loss of HCN |

| 65 | [C₄H₃N]⁺• | [M-C₂H₄]⁺• | Ring cleavage, loss of ethene |

| 53 | [C₃H₃N]⁺• | Acrylonitrile radical cation | Retro-Diels-Alder Reaction |

Experimental Protocol: GC-EI-MS Analysis

To empirically validate the predicted fragmentation pattern, a standard gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) protocol should be employed.

Objective: To acquire the electron ionization mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source (e.g., a Quadrupole or Ion Trap analyzer).

Materials:

-

This compound, 95% or higher purity.[7]

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade).

-

Helium carrier gas (99.999% purity).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in the chosen solvent.

-

Perform a serial dilution to create a working solution of approximately 10 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Scan mode.

-

Scan Range: m/z 35 - 350.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of this peak.

-

Subtract the background spectrum taken just before or after the peak elution.

-

Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions. Compare these empirical results with the predicted fragmentation pattern.

-

The workflow for this experimental validation is depicted below.

Caption: Standard workflow for GC-EI-MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is predicted to be governed by its unique combination of a nitrile group, a double bond, and a cyclic structure. The resulting spectrum should feature a discernible molecular ion at m/z 93, with key fragments appearing at m/z 92 ([M-H]⁺), m/z 66 (loss of HCN), m/z 65 (loss of C₂H₄), and m/z 53 (from a retro-Diels-Alder reaction). These predicted pathways provide a robust framework for the identification and structural confirmation of this compound. The provided experimental protocol offers a clear and effective method for obtaining empirical data to validate this theoretical analysis, empowering researchers with the tools needed for confident compound characterization.

References

- 1. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cyclopentene-1-carbonitrile [stenutz.eu]

- 3. GCMS Section 6.17 [people.whitman.edu]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 5. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 1-Cyclopentenecarbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentenecarbonitrile, a versatile bifunctional molecule, presents a compelling scaffold for synthetic chemists, particularly within the realm of medicinal chemistry and drug development. Its structure, which incorporates both a reactive nitrile group and a strained five-membered ring with unsaturation, offers a unique combination of electronic and steric properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and purification protocols, and an exploration of its reactivity and potential applications in the synthesis of complex molecular architectures.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in synthesis and for ensuring safe handling.

Physical and Chemical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[1][2] Its key physical and chemical identifiers are summarized in the table below for easy reference. The α,β-unsaturation in the molecule, where the double bond is conjugated with the electron-withdrawing nitrile group, significantly influences its reactivity.[3] This conjugation leads to delocalization of π-electrons, which stabilizes the molecule and renders the β-carbon susceptible to nucleophilic attack.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇N | [4] |

| Molecular Weight | 93.13 g/mol | [4] |

| CAS Number | 3047-38-9 | [4] |

| IUPAC Name | cyclopent-1-ene-1-carbonitrile | [4] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Boiling Point | 72 °C at 15 mmHg | [5][6] |

| Density | 0.944 g/mL | [7] |

| Refractive Index | 1.4715 | [5] |

| Solubility | Insoluble in water; soluble in common organic solvents. | General chemical principles |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below is a summary of the expected spectroscopic signatures.

The IR spectrum of this compound is characterized by a sharp, intense absorption band for the nitrile (C≡N) stretch. Due to conjugation with the C=C double bond, this peak is expected to appear at a slightly lower wavenumber compared to a saturated nitrile.

-

C≡N Stretch: A strong, sharp peak is anticipated in the range of 2220-2240 cm⁻¹.

-

C=C Stretch: A medium intensity peak is expected around 1620-1680 cm⁻¹.

-

=C-H Stretch: A peak of medium intensity should be observed just above 3000 cm⁻¹.

-

C-H Stretch (alkane): Strong peaks will be present just below 3000 cm⁻¹.

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. The vinyl proton will appear as a characteristic downfield signal. The allylic and aliphatic protons will have distinct chemical shifts and coupling patterns.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon, the two olefinic carbons, and the three aliphatic carbons in the cyclopentene ring. The nitrile carbon will be significantly downfield.

In electron ionization mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z = 93. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals, providing further structural information.[8]

Section 2: Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and effective method involves the dehydration of cyclopentanone cyanohydrin.

Synthesis from Cyclopentanone

This two-step synthesis begins with the formation of the cyanohydrin from cyclopentanone, followed by dehydration to yield the α,β-unsaturated nitrile.

Caption: Synthesis of this compound from Cyclopentanone.

-

Safety Precaution: This reaction generates highly toxic hydrogen cyanide gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide (NaCN) in water and cool the solution in an ice bath.[9][10]

-

Slowly add a solution of cyclopentanone in a suitable solvent (e.g., diethyl ether) to the cooled cyanide solution with vigorous stirring.

-

After the addition of cyclopentanone, slowly add a mineral acid (e.g., HCl or H₂SO₄) dropwise to the reaction mixture while maintaining the temperature below 10 °C.[10]

-

Continue stirring in the ice bath for an additional 1-2 hours after the acid addition is complete.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude cyclopentanone cyanohydrin.

-

In a flame-dried round-bottom flask equipped with a distillation apparatus, place the crude cyclopentanone cyanohydrin.

-

Add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) in pyridine.

-

Gently heat the mixture. The product, this compound, will distill as it is formed.

-

Collect the distillate, which is the crude product.

Purification by Vacuum Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to obtain a product of high purity.

Caption: Purification of this compound by vacuum distillation.

-

Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Gradually reduce the pressure using a vacuum pump.

-

Slowly heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at 72 °C under a pressure of 15 mmHg.[5][6]

-

The purified product should be stored under an inert atmosphere to prevent degradation.

Section 3: Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the interplay between the nitrile group and the α,β-unsaturated system.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, cyclopent-1-ene-1-carboxylic acid. This transformation is a valuable tool for introducing a carboxylic acid functionality.

Caption: Hydrolysis of this compound.

-

In a round-bottom flask, reflux a solution of this compound in an aqueous mineral acid (e.g., 20% H₂SO₄).[1]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

-

The product can be further purified by recrystallization or column chromatography.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, (cyclopent-1-en-1-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LAH). This provides a route to valuable amine building blocks.

Caption: Reduction of this compound to the primary amine.

-

Safety Precaution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LAH in anhydrous tetrahydrofuran (THF).[11]

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the LAH suspension dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[12]

-

Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether.

-

Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

-

The amine can be purified by distillation under reduced pressure.

Section 4: Applications in Drug Discovery and Development

Both the cyclopentane ring and the nitrile group are privileged structures in medicinal chemistry, and their combination in this compound makes it a valuable starting material for the synthesis of biologically active molecules.[9][11][13]

The Cyclopentane Scaffold

The cyclopentane ring is a common motif in a wide range of natural products and synthetic drugs.[9] Its conformational flexibility allows for the presentation of substituents in well-defined spatial orientations, which is crucial for effective binding to biological targets.[9] The inclusion of a cyclopentane moiety can improve a drug candidate's metabolic stability and pharmacokinetic profile.[11]

The Nitrile Group as a Pharmacophore

The nitrile group is a versatile functional group in drug design.[13][14] It can act as a bioisostere for a carbonyl group or a halogen, and its strong dipole moment allows it to participate in hydrogen bonding and other polar interactions within a receptor's active site.[15] The incorporation of a nitrile group can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of a drug candidate.[13][16] As an α,β-unsaturated nitrile, this compound can also act as a Michael acceptor, enabling the formation of covalent bonds with biological targets, a strategy increasingly employed in the design of targeted therapies.[17]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery and development. Its unique combination of a reactive nitrile group and a conformationally flexible cyclopentene ring provides a platform for the synthesis of a diverse array of complex molecules. The synthetic and reaction protocols detailed in this guide, along with an understanding of its physicochemical and spectroscopic properties, will empower researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. H25836.03 [thermofisher.com]

- 3. fiveable.me [fiveable.me]

- 4. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. FTIR [terpconnect.umd.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US4517132A - Process for preparation of cyanohydrins - Google Patents [patents.google.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. Workup [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orgsyn.org [orgsyn.org]

- 17. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies on the electronic structure of 1-Cyclopentenecarbonitrile

An In-Depth Technical Guide to the Theoretical Electronic Structure of 1-Cyclopentenecarbonitrile

Abstract

This guide provides a comprehensive theoretical framework for investigating the electronic structure of this compound. Leveraging established quantum chemical methods, primarily Density Functional Theory (DFT), we delineate a systematic approach to elucidate the molecule's geometric, electronic, and spectroscopic properties. Key areas of focus include molecular geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and vibrational frequency calculations. The methodologies and interpretations presented herein are designed to offer researchers and drug development professionals a robust protocol for predicting the chemical reactivity, stability, and potential interaction sites of this compound, thereby grounding further experimental work in a solid theoretical foundation.

Introduction

This compound (C₆H₇N) is an organic compound featuring a five-membered unsaturated carbocyclic ring bonded to a nitrile group.[1] The conjugation between the double bond of the cyclopentene ring and the triple bond of the nitrile group results in a unique electronic landscape that governs its chemical behavior. Understanding this electronic structure is paramount for predicting its reactivity, metabolic stability, and potential as a scaffold or pharmacophore in medicinal chemistry.[2]

Theoretical studies, particularly those employing quantum mechanics, offer a powerful, cost-effective lens through which to examine molecular properties at the atomic level.[3] By calculating and analyzing parameters such as molecular orbital energies, electron density distribution, and vibrational modes, we can gain profound insights that are often difficult to obtain through experimental means alone. This guide details the application of these computational techniques to this compound, establishing a validated protocol for its comprehensive electronic characterization.

Theoretical and Computational Methodologies

The selection of an appropriate theoretical model is the most critical step in computational chemistry, requiring a balance between accuracy and computational expense. For a molecule of this size, Density Functional Theory (DFT) has been shown to provide reliable results for molecular geometry, vibrational frequencies, and electronic properties.[4]

Density Functional Theory (DFT)

Our protocol employs DFT calculations. The rationale for this choice is its proven efficacy in capturing electron correlation effects at a fraction of the cost of traditional ab initio methods like Møller-Plesset perturbation theory (MP2).[5]

-

Functional: The B3LYP hybrid functional is selected. It incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination is widely recognized for its accuracy in predicting the structural and electronic properties of organic compounds.[6][7]

-

Basis Set: The 6-311++G(d,p) basis set is utilized. This Pople-style basis set offers a sophisticated description of electron distribution. The inclusion of diffuse functions (++) is essential for accurately modeling the lone pair electrons on the nitrogen atom and the π-system, while polarization functions (d,p) allow for flexibility in describing bond angles and non-spherical electron density.

All calculations are performed assuming the gaseous phase to model the molecule in an isolated state, free from intermolecular interactions.

Workflow for Electronic Structure Calculation

The following diagram outlines the logical flow of the computational protocol, from initial structure preparation to the final analysis of electronic properties. This systematic process ensures that each step builds upon a validated foundation, a hallmark of a trustworthy computational model.

Caption: Computational workflow for the electronic structure analysis of this compound.

Results and Discussion

Optimized Molecular Geometry

The first step following the workflow is to determine the most stable conformation of the molecule by minimizing its energy. The optimized geometry reveals key structural parameters. The cyclopentene ring in related molecules is known to adopt a slightly puckered or envelope conformation rather than being perfectly planar.[5][8] For this compound, the optimization would confirm the exact dihedral angles. The conjugation of the C=C and C≡N bonds is expected to influence the bond lengths, with the C-C single bond between them exhibiting partial double bond character, resulting in a shorter bond length than a typical C-C single bond.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C1-C2 (C=C) | Value |

| C1-C6 (C-C≡N) | Value | |

| C6-N7 (C≡N) | Value | |

| Bond Angle | C2-C1-C6 | Value |

| C1-C6-N7 | Value | |

| Dihedral Angle | C3-C2-C1-C5 | Value |

(Note: Values are placeholders to be filled by actual calculation output.)

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[9] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[10]

The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability.[11] A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more reactive.[12]

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

For this compound, the HOMO is expected to be localized primarily on the C=C double bond, reflecting the highest electron density of the π-system. The LUMO is likely distributed over the C≡N group and the adjacent carbon atom, as the nitrile group is electron-withdrawing.

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

(Note: Values are placeholders to be filled by actual calculation output.)

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[13][14]

-

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs, π-bonds). These are the most likely sites for electrophilic attack.

-

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency (e.g., hydrogen atoms attached to electronegative atoms). These are susceptible to nucleophilic attack.

For this compound, the MEP surface is predicted to show a significant region of negative potential (red/yellow) around the nitrogen atom of the nitrile group, due to its lone pair of electrons. The hydrogen atoms of the cyclopentene ring will exhibit positive potential (blue). This mapping directly visualizes the molecule's charge distribution and reactive propensities.

Vibrational Frequency Analysis

Theoretical vibrational analysis serves two purposes: it validates the optimized structure (a true energy minimum has no imaginary frequencies) and it allows for the assignment of experimental infrared (IR) and Raman spectra.[6] Comparing the calculated frequencies with experimental data provides a direct measure of the accuracy of the chosen theoretical model.[15]

A key vibrational mode for this compound would be the C≡N stretching frequency, which typically appears as a sharp, intense band in the IR spectrum around 2200-2260 cm⁻¹. The calculated value should fall within this range after applying an appropriate scaling factor to account for anharmonicity and method-specific deviations.

Table 3: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Experimental Frequency |

|---|---|---|

| C≡N Stretch | Value | Value |

| C=C Stretch | Value | Value |

| C-H Stretch (sp²) | Value | Value |

| C-H Stretch (sp³) | Value | Value |

(Note: Values are placeholders to be filled by actual calculation and experimental data.)

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[16]

-

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

-

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."

-

Global Softness (S): The reciprocal of hardness; "soft" molecules are more reactive.

-

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.

Conclusion

The theoretical framework detailed in this guide provides a comprehensive and scientifically rigorous approach to characterizing the electronic structure of this compound. Through the systematic application of DFT calculations, we can obtain reliable predictions of its molecular geometry, stability, and reactivity. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential map offers clear, actionable insights into its chemical behavior, identifying nucleophilic and electrophilic centers. Furthermore, the validation of the computational model through vibrational frequency analysis ensures the trustworthiness of the theoretical predictions. This in-depth guide serves as a foundational resource for researchers, enabling further exploration of this molecule in fields ranging from materials science to drug discovery.

References

- 1. 1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]